![molecular formula C19H13ClN4 B2870331 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine CAS No. 610279-42-0](/img/structure/B2870331.png)
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
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Description
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is an organic compound with the molecular formula C19H13ClN4. It has a molecular weight of 332.79. This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility, stability, and reactivity can also be analyzed.Future Directions
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine, also known as (6-chloro-4-phenylquinazolin-2-yl)-4-pyridylamine, is the Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . CDKs are a family of protein kinases that regulate the cell cycle and have been implicated in cancer development and progression .
Mode of Action
The compound directly binds to CDK6/9, inhibiting their activity . This interaction results in the suppression of the downstream signaling pathway of CDK6/9 . The inhibition of these kinases leads to the blocking of cell cycle progression and the induction of cellular apoptosis .
Biochemical Pathways
The compound affects the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Pharmacokinetics
The compound is orally available , suggesting it has good bioavailability.
Result of Action
The compound shows potent inhibitory activity against various tumor cell lines . It induces cell cycle arrest at the G2/M phase and triggers cell apoptosis . This leads to the inhibition of cell proliferation, which is crucial in the treatment of cancer .
properties
IUPAC Name |
6-chloro-4-phenyl-N-pyridin-4-ylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEXACFQFYAQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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